ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a thieno ring, and a piperidine carboxylate moiety. The presence of trifluoromethyl and amino groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, such as anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Thieno Ring: The thieno ring is introduced via a cyclization reaction involving sulfur-containing reagents.
Formation of the Piperidine Carboxylate Moiety: This step involves the reaction of the quinoline derivative with piperidine and ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, trifluoromethylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and overall structure.
Thienoquinolines: Similar compounds with thieno rings fused to quinoline cores, such as thieno[3,2-b]quinoline derivatives.
Piperidine Carboxylates: Compounds like piperidine-1-carboxylate derivatives, which share the piperidine moiety.
Uniqueness
Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate is unique due to its combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O3S/c1-3-32-21(31)29-8-6-12(7-9-29)27-19(30)18-17(26)15-16(22(23,24)25)13-10-11(2)4-5-14(13)28-20(15)33-18/h11-12H,3-10,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNWJZUINRLIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C3=C(C4=C(CCC(C4)C)N=C3S2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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